molecular formula C12H12N4OS B1293113 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one CAS No. 1142202-31-0

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one

Cat. No. B1293113
CAS RN: 1142202-31-0
M. Wt: 260.32 g/mol
InChI Key: HOXZNJCQIUDIGI-UHFFFAOYSA-N
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Description

The compound "4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one" is a derivative that falls within the class of heterocyclic compounds, which are of significant interest in the field of medicinal chemistry due to their diverse biological activities. The presence of both thiadiazole and pyrrolidinone moieties in the compound suggests potential pharmacological properties, as these structures are often associated with various biological activities, including antimicrobial and anti-inflammatory effects .

Synthesis Analysis

The synthesis of related thiadiazole derivatives typically involves multi-step reactions starting from basic reagents such as amino thioureas, carbon disulfide, and haloalkanes. The process may include steps like alkylation, hydrazinolysis, nucleophilic addition, and intramolecular cyclization. For instance, the synthesis of S-derivatives of 4-phenyl-1,2,4-triazole-3-thione containing a thiadiazole fragment involves the use of 3-amino-1-phenylthiourea, carbon disulfide in DMF, and subsequent reactions with isopropyl chloroacetate and phenylisothiocyanate . Although the exact synthesis of "4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one" is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is typically confirmed using spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography. These techniques allow for the determination of the compound's framework and the identification of functional groups present in the molecule. For example, the structure of 1H-tetrazol-5-amine and 1,3-thiazolidin-4-one derivatives was confirmed by X-ray crystallographic studies . Similarly, the structure of the compound would likely be established using these analytical methods.

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including nucleophilic substitution and cyclization, to form a wide range of compounds with potential biological activities. The reactivity of such compounds is often exploited to synthesize novel derivatives with enhanced pharmacological profiles. For example, the ultrasound-promoted one-pot synthesis of thiadiazolo[3,2-a]pyrimidine derivatives involves a multi-component reaction, indicating that the thiadiazole moiety can participate in complex reactions to yield diverse structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceuticals. These properties are often determined using techniques like high-performance liquid chromatography (HPLC) and are essential for the characterization of new compounds. The individuality and purity of the synthesized substances are established through these methods, as seen in the study of S-alkyl derivatives of 4-phenyl-1,2,4-triazole-3-thione . The physical properties of "4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one" would be similarly analyzed to ensure its suitability for further biological evaluation.

Scientific Research Applications

Anticancer and Antioxidant Activity

A study conducted by Joseph et al. (2013) synthesized a series of thiadiazole substituted thiazolidin-4-ones, including compounds related to 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one. These compounds were evaluated for in vitro anti-proliferative activity on human breast adenocarcinoma cells and displayed promising results, with some derivatives showing IC50 values less than 150 μmol L-1. Additionally, antioxidant studies revealed superior activity in certain derivatives, indicating their potential use in cancer therapy and oxidative stress management (Joseph et al., 2013).

Antimicrobial Properties

Hotsulia and Fedotov (2019) optimized the synthesis of S-derivatives of 1,2,4-triazole-3-thione, containing a thiadiazole fragment, like the compound . The study suggested a potential for antimicrobial activity, setting a foundation for further in vivo and in vitro studies to explore these properties in detail (Hotsulia & Fedotov, 2019).

Antidiabetic Agents

Gummidi et al. (2021) developed thiazolidine-4-one molecular hybrids involving thiadiazol-amines. These compounds, related to the compound of interest, were evaluated for their antidiabetic activities through α-glucosidase and α-amylase inhibition. One compound exhibited promising inhibition, indicating potential use as antidiabetic agents (Gummidi et al., 2021).

Antibacterial and Antifungal Activity

Hussain et al. (2008) synthesized thiadiazole derivatives and evaluated them for antibacterial and antifungal activity. These compounds showed significant activity against various bacterial and fungal strains, suggesting the potential of thiadiazole derivatives in developing new antimicrobial agents (Hussain et al., 2008).

Corrosion Inhibition

Tang et al. (2009) studied thiadiazole derivatives as inhibitors for copper corrosion. These compounds exhibited effective inhibition properties, indicating their potential application in materials science, particularly in corrosion protection (Tang et al., 2009).

Future Directions

The future directions in the research of thiadiazole derivatives could involve further exploration of their broad spectrum of pharmacological activities and the development of new potent antibacterial and antifungal agents .

properties

IUPAC Name

4-(5-amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c13-12-15-14-11(18-12)8-6-10(17)16(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXZNJCQIUDIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649315
Record name 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one

CAS RN

1142202-31-0
Record name 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142202-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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